molecular formula C19H22N2O5S B4281819 2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID

2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID

Cat. No.: B4281819
M. Wt: 390.5 g/mol
InChI Key: ZIPCDVJICOONPK-UHFFFAOYSA-N
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Description

2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound with a unique structure that combines a thienyl group, an isopropylphenyl group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves multiple steps The process typically begins with the preparation of the thienyl and isopropylphenyl intermediates, which are then coupled through a series of reactions involving amination and acylation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thienyl or isopropylphenyl groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the aminocarbonyl group, potentially converting it into an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[2-[[3-carbamoyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-10(2)12-4-6-13(7-5-12)16-11(3)27-19(17(16)18(20)25)21-14(22)8-26-9-15(23)24/h4-7,10H,8-9H2,1-3H3,(H2,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPCDVJICOONPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)COCC(=O)O)C(=O)N)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Reactant of Route 4
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Reactant of Route 5
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Reactant of Route 6
2-(2-{[3-(AMINOCARBONYL)-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID

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